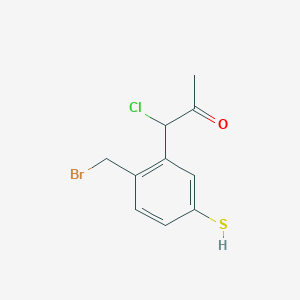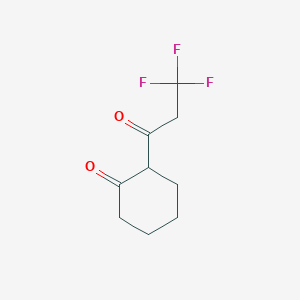
2-(3,3,3-Trifluoropropanoyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3,3-Trifluoropropanoyl)cyclohexanone is an organic compound with the molecular formula C9H11F3O2 It is a derivative of cyclohexanone, where a trifluoropropanoyl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoropropanoyl)cyclohexanone typically involves the reaction of cyclohexanone with 3,3,3-trifluoropropionic acid or its derivatives. One common method is the acylation of cyclohexanone using 3,3,3-trifluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3,3-Trifluoropropanoyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-(3,3,3-Trifluoropropanoyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,3,3-Trifluoropropanoyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropanoyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropionic acid: A precursor in the synthesis of 2-(3,3,3-Trifluoropropanoyl)cyclohexanone.
3,3,3-Trifluoropropanoyl chloride: Another precursor used in the synthesis.
Cyclohexanone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of the trifluoropropanoyl group, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials .
Propriétés
Formule moléculaire |
C9H11F3O2 |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2-(3,3,3-trifluoropropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)5-8(14)6-3-1-2-4-7(6)13/h6H,1-5H2 |
Clé InChI |
SFOZPJBOPXYQMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


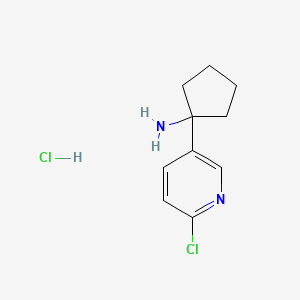
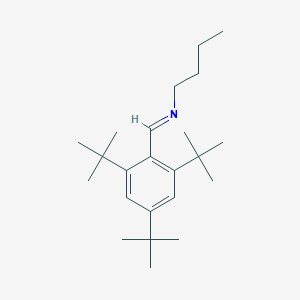


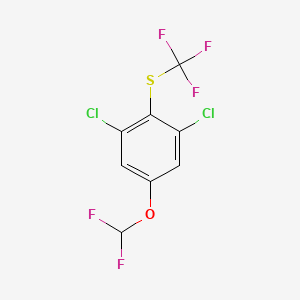
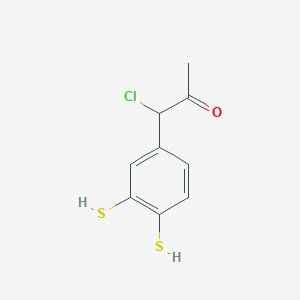
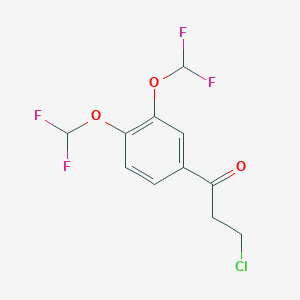

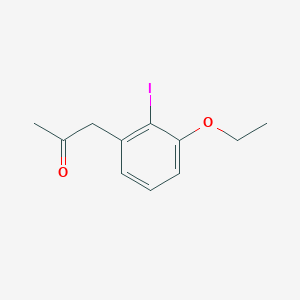
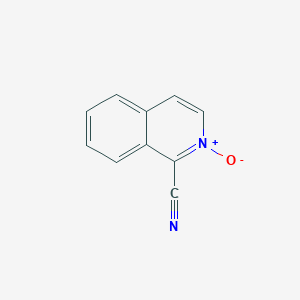
![2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)

![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
